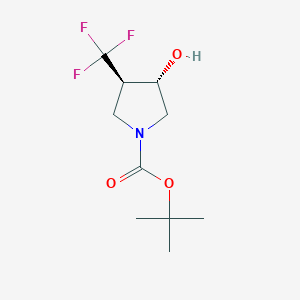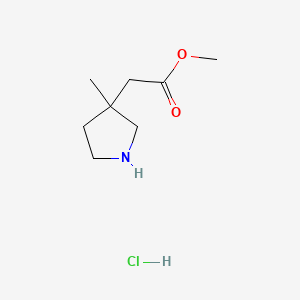
4,3'-Difluoro-4'-methoxybiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,3’-Difluoro-4’-methoxybiphenyl is an organic compound with the molecular formula C13H10F2O It is a biphenyl derivative where two fluorine atoms and one methoxy group are substituted on the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,3’-Difluoro-4’-methoxybiphenyl can be synthesized through various methods, one of which involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an arylboronic acid. The reaction conditions often include a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C .
Industrial Production Methods
In an industrial setting, the production of 4,3’-Difluoro-4’-methoxybiphenyl may involve similar cross-coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
4,3’-Difluoro-4’-methoxybiphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro-methoxybenzoic acids, while substitution reactions can produce various substituted biphenyl derivatives .
Aplicaciones Científicas De Investigación
4,3’-Difluoro-4’-methoxybiphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism by which 4,3’-Difluoro-4’-methoxybiphenyl exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application, but often involve modulation of signaling pathways and alteration of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxybiphenyl: Lacks the fluorine substitutions, making it less reactive in certain chemical reactions.
3,4’-Difluorobiphenyl: Lacks the methoxy group, which affects its solubility and reactivity.
4,4’-Difluorobiphenyl: Similar but lacks the methoxy group, affecting its chemical properties.
Uniqueness
4,3’-Difluoro-4’-methoxybiphenyl is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C13H10F2O |
|---|---|
Peso molecular |
220.21 g/mol |
Nombre IUPAC |
2-fluoro-4-(4-fluorophenyl)-1-methoxybenzene |
InChI |
InChI=1S/C13H10F2O/c1-16-13-7-4-10(8-12(13)15)9-2-5-11(14)6-3-9/h2-8H,1H3 |
Clave InChI |
PZNGJBIQZDVDJC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=CC=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)dipropylamine](/img/structure/B13628028.png)
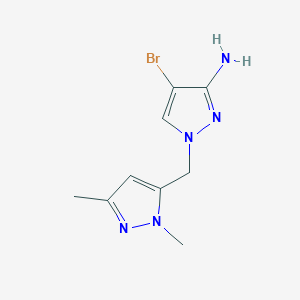


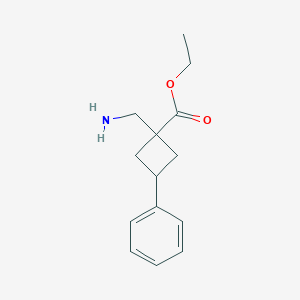
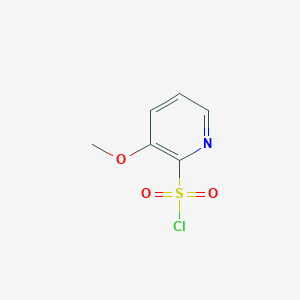

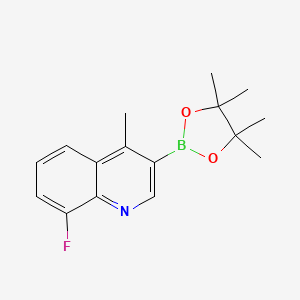
![Tert-butyl 3-[(6-methylpyridin-3-yl)methylidene]azetidine-1-carboxylate](/img/structure/B13628060.png)


